[2-(phenylsulfanyl)pyridin-3-yl]methanol
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Overview
Description
[2-(Phenylsulfanyl)pyridin-3-yl]methanol is a chemical compound with the molecular formula C12H11NOS and a molecular weight of 217.29 g/mol . It is characterized by the presence of a phenylsulfanyl group attached to a pyridin-3-ylmethanol structure. This compound is used primarily in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(phenylsulfanyl)pyridin-3-yl]methanol typically involves the reaction of 2-chloropyridine with thiophenol in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
[2-(Phenylsulfanyl)pyridin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
[2-(Phenylsulfanyl)pyridin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(phenylsulfanyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[2-(Phenylsulfanyl)pyridine]: Lacks the methanol group, which can affect its reactivity and biological activity.
[3-(Phenylsulfanyl)pyridine]: The position of the phenylsulfanyl group is different, which can lead to different chemical and biological properties.
Uniqueness
[2-(Phenylsulfanyl)pyridin-3-yl]methanol is unique due to the presence of both the phenylsulfanyl and methanol groups, which confer specific reactivity and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
(2-phenylsulfanylpyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITNVOMCXOUNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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